N-[(2-bromo-5-chlorophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine
Description
N-[(2-bromo-5-chlorophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine is a complex organic compound characterized by the presence of bromine, chlorine, and pyrazine moieties
Properties
IUPAC Name |
N-[(2-bromo-5-chlorophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrClN3/c1-9-14(18-6-5-17-9)10(2)19-8-11-7-12(16)3-4-13(11)15/h3-7,10,19H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGXPEDDFZYEBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1C(C)NCC2=C(C=CC(=C2)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-bromo-5-chlorophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a bromine or chlorine atom is introduced into the aromatic ring. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are meticulously controlled to ensure high yield and purity. Catalysts and automated monitoring systems are often employed to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[(2-bromo-5-chlorophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine or chlorine sites, using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Conducted in acidic or basic media, often at elevated temperatures.
Reduction: Typically performed in anhydrous conditions to prevent hydrolysis of the reducing agent.
Substitution: Requires polar aprotic solvents and sometimes a phase-transfer catalyst to enhance the reaction rate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[(2-bromo-5-chlorophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2-bromo-5-chlorophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance its binding affinity to these targets, potentially leading to inhibition or activation of specific biological pathways. The pyrazine moiety may also play a role in its bioactivity by facilitating interactions with nucleophilic sites in proteins or DNA.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-bromo-4-chlorophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine
- N-[(2-bromo-5-fluorophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine
- N-[(2-chloro-5-bromophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine
Uniqueness
N-[(2-bromo-5-chlorophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of bromine and chlorine atoms in the aromatic ring, along with the pyrazine moiety, provides a distinct set of properties that can be leveraged in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
